2-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-5-methoxybenzamide
Description
Properties
IUPAC Name |
2-bromo-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-5-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN5O2/c1-27-14-2-3-16(20)15(10-14)19(26)24-12-13-4-8-25(9-5-13)18-17(11-21)22-6-7-23-18/h2-3,6-7,10,13H,4-5,8-9,12H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJWJEXZPKOEPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-5-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyanopyrazine Intermediate: The synthesis begins with the preparation of the 3-cyanopyrazine intermediate through a reaction involving pyrazine and a suitable nitrile source under controlled conditions.
Piperidine Derivative Formation: The next step involves the reaction of the cyanopyrazine intermediate with piperidine to form the 1-(3-cyanopyrazin-2-yl)piperidine derivative.
Bromination and Methoxybenzamide Coupling: The final steps include the bromination of the aromatic ring and the coupling of the brominated intermediate with 5-methoxybenzamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-5-methoxybenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and cyanopyrazine groups.
Coupling Reactions: The presence of the bromine atom allows for coupling reactions, such as Suzuki or Heck coupling, to introduce new functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides, typically under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzamides, while coupling reactions can introduce new aromatic or aliphatic groups.
Scientific Research Applications
2-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-5-methoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-5-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-5-methoxybenzamide: Similar structure but with a pyridine ring instead of a pyrazine ring.
2-chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-5-methoxybenzamide: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
The uniqueness of 2-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-5-methoxybenzamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
2-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-5-methoxybenzamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its antitumor and antimicrobial properties, structure-activity relationships, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 390.447 g/mol. It is characterized by the presence of a bromine atom, a methoxy group, and a cyanopyrazine moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 390.447 g/mol |
| Purity | ≥ 95% |
| Solubility | Soluble |
Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor activity. For instance, research on related compounds showed their effectiveness against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) using both two-dimensional (2D) and three-dimensional (3D) culture methods.
Case Study: Antitumor Efficacy
In a study assessing the antitumor potential of related compounds, the following results were observed:
| Compound ID | Cell Line | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |
|---|---|---|---|
| Compound 5 | A549 | 6.26 ± 0.33 | 20.46 ± 8.63 |
| Compound 6 | HCC827 | 6.48 ± 0.11 | 16.00 ± 9.38 |
| Compound 9 | NCI-H358 | Moderate | High |
These findings indicate that while some compounds show potent activity in vitro, their efficacy may vary significantly between different assay formats, suggesting a need for further optimization to enhance selectivity and reduce toxicity against normal cells.
Antimicrobial Activity
In addition to antitumor properties, the compound's structural features suggest potential antimicrobial activity. Testing against Gram-positive and Gram-negative bacteria has shown promising results, indicating that modifications in the chemical structure can influence antimicrobial efficacy.
Antimicrobial Testing Results
A comparative study on antimicrobial activity revealed:
| Microorganism | Activity Level |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | High |
| Saccharomyces cerevisiae | Low |
These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially explained through its structure-activity relationships. The presence of specific functional groups, such as the bromine atom and methoxy group, plays a crucial role in enhancing its binding affinity to biological targets.
Key Findings from SAR Studies
- Bromine Substitution : Enhances lipophilicity and may improve cell membrane permeability.
- Cyanopyrazine Moiety : Contributes to interactions with specific protein targets involved in cancer proliferation.
- Piperidine Ring : Provides flexibility and potential for interaction with various receptors.
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended for confirming the structure and purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use -NMR and -NMR to confirm the presence of the bromine atom, methoxy group, and piperidine-pyrazine backbone. Integration ratios and coupling constants help validate substituent positions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight and fragments, critical for verifying the cyanopyrazine and benzamide moieties .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (e.g., at 254 nm) to assess purity (>95%). Gradient elution using acetonitrile/water with 0.1% trifluoroacetic acid is effective .
Q. What synthetic routes are commonly employed for analogous benzamide derivatives with piperidine and pyrazine substituents?
- Methodology :
- Multi-Step Synthesis : Begin with bromination of 5-methoxybenzamide, followed by coupling with a pre-functionalized piperidine-pyrazine intermediate. Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing the cyanopyrazine group .
- Protecting Groups : Protect the piperidine nitrogen during synthesis using tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C enhance reaction efficiency for amide bond formation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the final product during multi-step synthesis?
- Methodology :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh) vs. PdCl) for cross-coupling steps. Lower catalyst loading (1–2 mol%) reduces costs without compromising yield .
- Temperature Control : Maintain strict temperature control (±2°C) during exothermic steps (e.g., bromination) to minimize by-products .
- Workup Strategies : Use liquid-liquid extraction with ethyl acetate and brine to isolate intermediates. Column chromatography (silica gel, hexane/EtOAc gradient) purifies critical intermediates .
Q. What structural features of this compound suggest potential biological targets, and how can structure-activity relationship (SAR) studies be designed?
- Methodology :
- Target Hypothesis : The cyanopyrazine moiety may interact with kinase ATP-binding pockets, while the piperidine group enhances solubility and membrane permeability. Prioritize kinases (e.g., JAK2, EGFR) for initial screening .
- SAR Design : Synthesize analogs with variations in:
- Cyanopyrazine : Replace with pyridine or pyrimidine to test electronic effects.
- Piperidine Methyl Group : Introduce bulkier substituents to probe steric tolerance.
- Bromine Position : Compare ortho vs. para substitution on the benzamide ring .
- Assays : Use enzymatic inhibition assays (e.g., fluorescence polarization) and cellular viability tests (MTT assay) to quantify activity .
Q. How can contradictions in biological activity data across different studies be resolved?
- Methodology :
- Data Normalization : Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability. Include positive controls (e.g., staurosporine) in all experiments .
- Metabolic Stability Testing : Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .
- Orthogonal Validation : Confirm binding affinity using surface plasmon resonance (SPR) alongside enzymatic assays. Discrepancies may indicate allosteric modulation or off-target effects .
Q. What computational tools are suitable for predicting the compound’s physicochemical properties and binding modes?
- Methodology :
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model interactions with kinase targets. Focus on the piperidine-pyrazine hinge region for binding energy calculations .
- Density Functional Theory (DFT) : Calculate partial charges and electrostatic potential maps to rationalize reactivity of the cyanopyrazine group .
- ADMET Prediction : Tools like SwissADME predict logP, solubility, and CYP450 interactions, guiding lead optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
